molecular formula C15H19N5O B6459977 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2549028-70-6

4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No. B6459977
CAS RN: 2549028-70-6
M. Wt: 285.34 g/mol
InChI Key: DMQUPZCEIQDEOD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile (DMP-A) is a novel compound that has recently been studied for its potential applications in the field of scientific research. It is a small molecule that belongs to the azetidine-3-carbonitrile class of compounds and has been reported to have a range of interesting properties.

Scientific Research Applications

4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile has been studied for its potential applications in scientific research. It has been reported to have a range of interesting properties, such as the ability to act as a ligand for a variety of metals, and its ability to interact with a range of biological molecules. It has been used in the study of metal-ligand interactions, as well as the study of enzyme and protein-ligand interactions. It has also been used in the study of drug-target interactions, and as a probe for the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is not yet fully understood. However, it is known that it is able to interact with a variety of biological molecules, including proteins, enzymes, and small molecules. It is thought to act as a ligand for a variety of metals, and its ability to interact with a range of biological molecules is thought to be due to its ability to form strong non-covalent bonds with these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been reported to have a range of interesting properties, such as the ability to act as a ligand for a variety of metals, and its ability to interact with a range of biological molecules. It has been used in the study of metal-ligand interactions, as well as the study of enzyme and protein-ligand interactions. It has also been used in the study of drug-target interactions, and as a probe for the study of enzyme kinetics.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile in laboratory experiments include its ability to act as a ligand for a variety of metals, its ability to interact with a range of biological molecules, and its ability to be used as a probe for the study of enzyme kinetics. The limitations of using this compound in laboratory experiments include its relatively low yield in the synthesis process, and its relatively low solubility in aqueous solutions.

Future Directions

The potential future directions for the study of 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research could be conducted into the development of new synthesis methods for this compound, as well as the development of new methods for the study of its interactions with biological molecules. Furthermore, further research could be conducted into the development of new methods for the study of its interactions with small molecules, as well as its potential applications in drug discovery.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves a multi-step reaction sequence. The first step involves the reaction of 4-bromo-6-methyl-2-pyridine-3-carbonitrile with 2-amino-3-methylpiperidine in the presence of anhydrous potassium carbonate. This reaction produces the desired compound in a yield of approximately 70%. The second step involves the reaction of the product from the first step with 3-chloro-2-oxopiperidine in the presence of anhydrous potassium carbonate. This reaction produces the desired compound in a yield of approximately 80%.

properties

IUPAC Name

4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-5-11(2)18-15(13(10)6-16)20-7-12(8-20)19-4-3-17-14(21)9-19/h5,12H,3-4,7-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQUPZCEIQDEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CC(C2)N3CCNC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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